Home > Products > Screening Compounds P105814 > 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione - 432531-30-1

5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

Catalog Number: EVT-3616900
CAS Number: 432531-30-1
Molecular Formula: C15H13NO2S
Molecular Weight: 271.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione Derivatives

  • Compound Description: This class of compounds shares the core thiazolidine-2,4-dione ring system with 5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. They are synthesized via Claisen-Schmidt condensation and have demonstrated anticancer activity against various human cancer cell lines, including cervix (SiHa), breast (MDA-MB-231), and pancreatic carcinoma (PANC-1) .

5-substituted benzylidene-3-(2-(2-methyl-1H -benzimidazol- 1-yl)-2-oxoethyl)-1,3-thiazolidine-2,4-dione Derivatives

  • Compound Description: These derivatives incorporate a benzimidazole moiety linked to the thiazolidine-2,4-dione core via an ethyl-2-oxo bridge . This structural class exhibited promising antihyperglycemic activity, with some compounds demonstrating significant glucose-lowering effects compared to controls and standards. The presence of electron-donating groups, particularly at the 4th position of the phenyl ring attached to the benzylidene moiety, was associated with enhanced activity.

5-[4-oxo-4H-chromen-3-yl)methylene]-1,3-thiazolidine-2,4-dione and its Derivatives

  • Compound Description: This series utilizes a chromone moiety linked to the thiazolidine-2,4-dione through a methylene bridge . These compounds were further modified to incorporate pyrazole, isoxazole, and pyrimidine rings, resulting in diverse structures. Notably, they displayed in vitro antimicrobial activity against Staphylococcus aureus, Proteus vulgaris, and Candida albicans.
  • Compound Description: This series explores modifications of the thiazolidine ring with oxo-, thio-, or imino- groups and introduces carboxylate or carboxylic groups at the 3rd position of the pyrazole ring . The research demonstrated significant hypoglycemic activity in these compounds, with some showing prolonged effects and a more potent glucose-lowering ability than the reference drug pioglitazone.
  • Compound Description: These compounds feature a 2,4-thiazolidinedione ring linked to an imidazo[1,2-a]pyridine scaffold . These molecules displayed promising in vitro anticancer activity against MCF-7 and HCT-116 cell lines and in vivo anti-inflammatory activity.

3'-{(4-substituted phenyl-1-N-ethoxyphthalimido-6'-pyridin-2-yl}-3,3a'-dihydro-6'H-spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones

  • Compound Description: This group consists of spirocyclic compounds containing an indole, isoxazole, and thiazole ring system . Synthesized through a multistep pathway, these compounds were evaluated for their antimicrobial activity.

3-(2-Oxo-2H-benzopyran-6-yl)-2-(2-oxo-2H-benzopyran-6-ylimino)-thiazolidin-4-one and its Derivatives

  • Compound Description: This series incorporates coumarin moieties linked to the thiazolidin-4-one ring . Further modifications include introducing substituted aromatic aldehydes to the imino group and generating the corresponding thiazolidine-2,4-diones. These compounds exhibited significant antibacterial activities.

5H-Chromeno[4,3-b]Pyridin-5-One Derivatives

  • Compound Description: This series involves a chromeno[4,3-b]pyridine scaffold with diverse substituents introduced through reactions with activated methylene compounds, including thiazolidine-2,4-dione . The compounds were designed for potential anticancer activity against breast cancer (MCF-7 cell line) and underwent molecular docking studies.

TT01001 (Ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate)

  • Compound Description: This compound, designed based on the structure of the insulin sensitizer pioglitazone (a thiazolidinedione derivative), acts as a mitoNEET ligand . TT01001 demonstrated improvement in hyperglycemia, hyperlipidemia, and glucose intolerance in db/db mice, similar to pioglitazone but without the weight gain side effect.
  • Compound Description: This study utilized the Vilsmeier Haack reaction to synthesize pyrazole derivatives further reacted with pyrazolone or thiazolidinedione . The resulting compounds were characterized but their biological activities weren't reported in the abstract.
  • Compound Description: This research explores 5-[(1-aryl-4-chloro-1Н-imidazol-5-yl)methylene]-1,3-thiazolidine-2,4-diones and their exocyclically reduced analogs, highlighting their synthesis and biological evaluation [, ]. These compounds demonstrated pronounced hypoglycemic activity in in vivo experiments, proving more effective than the reference drug pioglitazone.

Methyl 4-(4-((2,4-dioxo-1,3-thiazolidin-5-yl)methyl)phenoxy)-3-(5-ethylpyridin-2-yl)butanoate

  • Compound Description: This compound emerged as a potential inhibitor of the Transcription Initiation Factor Like Protein of Leishmania donovani in a virtual screening study . It demonstrated high binding affinity in docking simulations.

Properties

CAS Number

432531-30-1

Product Name

5-(4-ethylbenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

IUPAC Name

(5E)-5-[(4-ethylphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

InChI

InChI=1S/C15H13NO2S/c1-3-9-16-14(17)13(19-15(16)18)10-12-7-5-11(4-2)6-8-12/h1,5-8,10H,4,9H2,2H3/b13-10+

InChI Key

ZDBVCCLULQKRKW-JLHYYAGUSA-N

SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.